Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring
Preparation Methods
The synthesis of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form the benzothiazole intermediate . This intermediate is then reacted with 4,6-dimethyl-5-pyrimidinecarboxylate under controlled conditions to yield the final product. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzothiazole ring.
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes such as topoisomerases and kinases, inhibiting their activity and leading to the disruption of cellular processes. The pyrimidine ring enhances the compound’s ability to bind to nucleic acids, further contributing to its biological activity .
Comparison with Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate can be compared with other benzothiazole and pyrimidine derivatives:
2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 4-ethyl-1-piperazinecarbodithioate: This compound shares the benzothiazole moiety but differs in its additional functional groups, leading to variations in biological activity.
2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 1-piperidinecarbodithioate: Similar in structure but with different substituents, this compound exhibits distinct pharmacological properties.
Ethyl 3-(1,3-benzothiazol-2-ylamino)-2-benzyl-3-oxopropanoate: This derivative has a different core structure, resulting in unique chemical reactivity and applications.
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate stands out due to its unique combination of benzothiazole and pyrimidine rings, offering a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-4-22-14(21)13-9(2)17-15(18-10(13)3)20-16-19-11-7-5-6-8-12(11)23-16/h5-8H,4H2,1-3H3,(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEFBUAHXSCCGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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